molecular formula C9H16 B2876740 1,1-Dimethyl-4-methylidenecyclohexane CAS No. 6007-96-1

1,1-Dimethyl-4-methylidenecyclohexane

Cat. No. B2876740
Key on ui cas rn: 6007-96-1
M. Wt: 124.227
InChI Key: PRRXIEFNGOETTR-UHFFFAOYSA-N
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Patent
US08367666B2

Procedure details

Methyltriphenylphosphonium bromide (2.97 g, 8.3 mmol) was added in the dehydrated DMSO (8 mL) solution of sodium hydride (0.35 g, 8.7 mmol) in an ice bath. The reaction mixture was stirred at room temperature for 10 minutes, and the dehydrated DMSO solution (1.5 mL) of 4,4-dimethyl-cyclohexanone (1.0 g, 7.9 mmol) was added slowly in an ice bath. The reaction mixture was stirred at room temperature for 18 hours and poured into ice water. The organic layer was extracted with diethyl ether, and then the layer was washed with water and dried with anhydrous magnesium sulfate, and removed by filtration. The filtrate was concentrated until becoming about half in volume. The formed insoluble matter was removed by filtration, then the filtrate was removed by distillation under reduced pressure, and colorless oily matter (0.91 g) was obtained.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
2.97 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:11])[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.[CH3:12]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:3][C:4]1([CH3:11])[CH2:9][CH2:8][C:7](=[CH2:12])[CH2:6][CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.97 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with diethyl ether
WASH
Type
WASH
Details
the layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The formed insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
colorless oily matter (0.91 g) was obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1(CCC(CC1)=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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